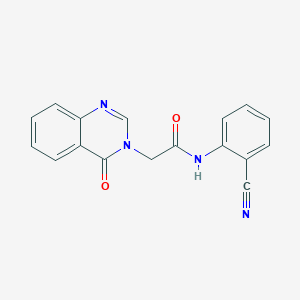
N-(2-Cyanophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-(2-Cyanophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, also known as Quinazolinone , belongs to the quinazoline family of compounds.
- Its chemical formula is C₁₆H₁₀N₄O₂, and it features a quinazolinone core with a cyanophenyl group attached.
- Quinazolinones have diverse biological activities, making them interesting targets for research and drug development.
Preparation Methods
- One common approach involves the reaction of anthranilic acid (2-aminobenzoic acid) with an appropriate carbonyl compound (such as an aldehyde or ketone) under acidic conditions.
Synthetic Routes: Quinazolinones can be synthesized through various methods, including cyclization reactions.
Reaction Conditions: Acid-catalyzed cyclization typically occurs in solvents like ethanol or acetic acid.
Industrial Production: While industrial-scale production methods may vary, the synthetic route remains similar.
Chemical Reactions Analysis
- Quinazolinones undergo several reactions:
Oxidation: Oxidation of the quinazolinone core can lead to various derivatives.
Reduction: Reduction can yield dihydroquinazolinones.
Substitution: Substituents on the phenyl ring can be modified via electrophilic aromatic substitution.
Common Reagents and Conditions:
Major Products: Various derivatives with altered substituents on the quinazolinone scaffold.
Scientific Research Applications
Chemistry: Quinazolinones serve as building blocks for designing novel compounds due to their versatile reactivity.
Biology: Some quinazolinones exhibit antitumor, antimicrobial, or anti-inflammatory properties.
Medicine: Researchers explore their potential as kinase inhibitors, antiviral agents, and more.
Industry: Quinazolinones find applications in pharmaceuticals and agrochemicals.
Mechanism of Action
- Quinazolinones may act through various pathways:
Kinase Inhibition: Some derivatives inhibit specific kinases involved in cell signaling.
Enzyme Modulation: They can affect enzymes related to disease processes.
Receptor Binding: Interaction with receptors (e.g., GPCRs) influences cellular responses.
Comparison with Similar Compounds
Uniqueness: Quinazolinones stand out due to their diverse biological activities and structural versatility.
Similar Compounds: Related compounds include quinazolines, benzimidazoquinazolines, and quinazolin-4(3H)-ones.
Properties
Molecular Formula |
C17H12N4O2 |
|---|---|
Molecular Weight |
304.30 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C17H12N4O2/c18-9-12-5-1-3-7-14(12)20-16(22)10-21-11-19-15-8-4-2-6-13(15)17(21)23/h1-8,11H,10H2,(H,20,22) |
InChI Key |
KKOORDGCDAXPCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-(4-phenylpiperidin-1-yl)ethanone](/img/structure/B11063865.png)
![Ethyl 2-[({4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11063866.png)
![1-(4-Bromophenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11063880.png)
![N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide](/img/structure/B11063883.png)
![7-(3,4-difluorophenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11063888.png)
![ethyl 6-bromo-1-cyclohexyl-4-[(dimethylamino)methyl]-5-hydroxy-2-(pyrrolidin-1-ylmethyl)-1H-indole-3-carboxylate](/img/structure/B11063893.png)
![4-{4-[(diphenylacetyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B11063894.png)
![2-{[2-(1H-indol-3-yl)ethyl]amino}-4',6'-dimethyl-6-oxo-5,6-dihydro-4H-1,2'-bipyrimidine-4-carboxylic acid](/img/structure/B11063900.png)
![N-(4-chlorophenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11063906.png)
![3-fluoro-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]aniline](/img/structure/B11063911.png)
![1-(2-Methyl-5,6-dihydropyrazolo[1,5-c]quinazolin-5-yl)naphthalen-2-ol](/img/structure/B11063913.png)
![6-(3-Chloro-4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11063914.png)
![N'-[(E)-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]methylidene]-4-methoxybenzohydrazide](/img/structure/B11063918.png)
![N'-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide](/img/structure/B11063920.png)
